4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide (-C(=S)NH-) group. Its structure includes two key substituents:
- 3-(Trifluoromethyl)phenyl: A phenyl group substituted with a trifluoromethyl (-CF₃) group at the meta position, enhancing electron-withdrawing properties and resistance to enzymatic degradation .
This compound shares structural motifs common in pharmacologically active agents, particularly those targeting neurotransmitter receptors or bacterial enzymes. Its carbothioamide group is a critical pharmacophore, often associated with hydrogen bonding and enzyme inhibition .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c21-20(22,23)15-2-1-3-16(11-15)24-19(29)26-8-6-25(7-9-26)12-14-4-5-17-18(10-14)28-13-27-17/h1-5,10-11H,6-9,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDRLSMWPMYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple stepsThe final step often involves the formation of the carbothioamide group under specific reaction conditions, such as the use of thionyl chloride or other sulfur-containing reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while adhering to strict academic standards.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of benzodioxole and piperazine structures are often explored for their antidepressant , antipsychotic , and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.
Biological Research
In biological studies, this compound is utilized to investigate cellular pathways and molecular interactions . Its structure allows for the exploration of its effects on various biological targets, including:
- Serotonin receptors
- Dopamine receptors
- Enzymatic pathways associated with neurodegenerative diseases
Pharmacology
Pharmacological research focuses on understanding the compound's mechanism of action. Studies suggest that it may interact with specific receptors or enzymes, influencing metabolic pathways. This interaction can lead to significant therapeutic effects, making it a candidate for drug development targeting conditions such as:
- Depression
- Anxiety disorders
- Cancers
Industrial Applications
Beyond medicinal uses, this compound may find applications in the development of new materials or as a precursor for synthesizing other complex organic molecules. Its unique structure could be leveraged in creating novel compounds with enhanced properties for industrial applications.
Case Study 1: Antidepressant Activity
A study conducted on piperazine derivatives demonstrated promising antidepressant-like effects in animal models. The incorporation of the benzodioxole moiety was shown to enhance serotonin receptor binding, suggesting that compounds like this compound could be explored further for their antidepressant potential.
Case Study 2: Neuroprotective Effects
Research has indicated that similar compounds exhibit neuroprotective properties against oxidative stress in neuronal cells. This suggests that our compound may also contribute to neuroprotection, warranting further investigation into its efficacy and mechanisms involved.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carbothioamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structural analogs, focusing on substituent effects, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to chlorine-substituted analogs (e.g., 4-chlorophenyl, logP ~2.8) .
- Benzodioxole-containing derivatives generally exhibit improved metabolic stability due to reduced oxidative degradation .
Biological Activity Trends: Pyridine-based analogs (e.g., ML267) demonstrate potent enzyme inhibition (Sfp-PPTase) and antibacterial activity, attributed to the pyridinyl group’s ability to coordinate metal ions in bacterial targets .
Synthetic Accessibility :
- Carbothioamide derivatives are typically synthesized via nucleophilic substitution between piperazines and aryl isothiocyanates (e.g., : 75% yield for a CF₃-phenyl analog) .
- Purification methods (e.g., flash chromatography with MeOH/DCM gradients) are consistent across analogs .
Structural Insights :
- Crystal structures (e.g., ) reveal that the piperazine ring adopts a chair conformation, with substituents positioned equatorially to minimize steric clash. The carbothioamide group participates in intermolecular hydrogen bonding, stabilizing the crystal lattice.
Contradictions and Limitations
- While ML267 shows antibacterial activity, structurally similar compounds with benzodioxole groups (e.g., ) lack explicit activity data, making direct comparisons challenging.
- The trifluoromethyl group’s role in enhancing potency is well-documented in , but its contribution to cytotoxicity remains unstudied in the target compound.
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide , identified by its CAS number 499197-53-4, belongs to a class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 453.5 g/mol. The structure features a piperazine ring substituted with a benzodioxole moiety and a trifluoromethyl phenyl group, which are significant for its biological interactions.
Biological Activity Overview
Research has shown that compounds similar to this one exhibit various biological activities, including:
- Antitumor Activity : Piperazine derivatives have been investigated for their antitumor properties. They often act as inhibitors of key enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that piperazine-based compounds can exhibit antimicrobial effects against a range of pathogens.
- Neuropharmacological Effects : The structural characteristics of this compound may influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.
Antitumor Activity
A study focusing on piperazine derivatives indicated that certain compounds showed significant inhibitory activity against cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology .
Antimicrobial Effects
Research has highlighted the antimicrobial activity of piperazine derivatives. In vitro tests revealed effectiveness against various bacterial strains, indicating their potential as new antibiotic agents .
Neuropharmacological Studies
The influence of piperazine derivatives on the central nervous system has been explored, with some compounds showing promise as anxiolytics. The interaction with serotonin and dopamine receptors is thought to play a crucial role in these effects .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide?
- Methodology :
- Step 1 : Piperazine ring formation via condensation of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃).
- Step 2 : Functionalization of the piperazine core with 1,3-benzodioxole-5-ylmethyl groups using nucleophilic substitution (e.g., alkylation with 5-(bromomethyl)-1,3-benzodioxole).
- Step 3 : Introduction of the 3-(trifluoromethyl)phenyl carbothioamide moiety via thiourea coupling agents (e.g., Lawesson’s reagent) .
- Key Challenges :
- Purification via normal-phase chromatography (10% methanol/0.1% NH₄OH) to isolate intermediates .
- Yield optimization using continuous flow reactors for scalability .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 452.1201) .
- HPLC : Purity assessment (>95%) using C18 reverse-phase columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are relevant for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for FAAH (fatty acid amide hydrolase) activity .
Advanced Research Questions
Q. How does the 1,3-benzodioxole moiety influence the compound’s pharmacokinetic profile?
- Key Findings :
- The benzodioxole group enhances metabolic stability by resisting CYP450-mediated oxidation .
- Lipophilicity : LogP increases by ~0.8 units compared to non-benzodioxole analogs, improving blood-brain barrier permeability .
- Table 1 : Structural Impact on Bioactivity
| Substituent | IC₅₀ (FAAH Inhibition) | LogP |
|---|---|---|
| Benzodioxole-methyl | 12 nM | 3.5 |
| Phenyl-methyl | 85 nM | 2.7 |
| Pyridyl-methyl | 210 nM | 2.1 |
| Source: Adapted from |
Q. How can computational modeling optimize target selectivity?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to map interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239) .
- MD Simulations : 100-ns trajectories to assess stability of the trifluoromethylphenyl-thiourea interaction .
- Key Insight : The 3-(trifluoromethyl)phenyl group forms π-π stacking with Phe432 in FAAH, enhancing binding affinity .
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Case Study : Discrepancies in cytotoxicity (IC₅₀ = 5–25 μM in HeLa cells):
- Root Cause : Variability in assay conditions (e.g., serum concentration, incubation time).
- Resolution : Standardize protocols (e.g., 10% FBS, 48-hour exposure) and validate with positive controls (e.g., cisplatin) .
Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
